4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine
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Overview
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various routes to obtain the desired piperazine derivatives with high yields and purity.
Chemical Reactions Analysis
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: It is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. It is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:
Cetirizine: A piperazine derivative used as an antihistamine.
Aripiprazole: A piperazine derivative used as an antipsychotic.
Quetiapine: A piperazine derivative used as an antipsychotic.
These compounds share the piperazine core structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities .
Properties
Molecular Formula |
C16H19ClN4 |
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Molecular Weight |
302.80 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C16H19ClN4/c1-12-13(2)18-11-19-16(12)21-8-6-20(7-9-21)15-5-3-4-14(17)10-15/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
CHILBWUKEZBGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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